An In-depth Technical Guide to 2-(1-Bromoethyl)-3,5-dichloroquinoxaline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(1-Bromoethyl)-3,5-dichloroquinoxaline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, a halogenated quinoxaline derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues to present its core physical and chemical properties, potential synthetic routes, and predicted reactivity. Furthermore, the guide explores the established biological activities of the broader quinoxaline class, suggesting potential applications for this particular molecule in drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists, providing both theoretical and practical insights to stimulate further investigation into this promising compound.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrazine ring. This scaffold is a common motif in a multitude of biologically active molecules and functional materials. The electronic properties and versatile reactivity of the quinoxaline core make it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
The subject of this guide, 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, is a multi-functionalized derivative with distinct reactive sites. The dichloro-substituted quinoxaline ring and the bromoethyl side chain offer multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures. The presence of multiple halogen atoms is also known to influence the physicochemical properties and biological activity of organic molecules, often enhancing their therapeutic potential.[4]
This guide will systematically explore the known and predicted characteristics of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, providing a solid framework for its use in research and development.
Physicochemical Properties
Due to the limited availability of direct experimental data for 2-(1-Bromoethyl)-3,5-dichloroquinoxaline, the following properties are a combination of calculated values and estimations based on structurally similar compounds.
| Property | Value/Description | Source/Basis |
| CAS Number | 1464832-57-2 | [5] |
| Molecular Formula | C₁₀H₇BrCl₂N₂ | Calculated |
| Molecular Weight | 321.99 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Analogy to similar halogenated quinoxalines. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | Predicted to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General solubility trends for halogenated aromatic compounds. |
Synthesis and Reactivity
The synthesis of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline can be envisioned through established methods for quinoxaline ring formation, followed by functionalization.
Proposed Synthetic Pathway
A plausible synthetic route would involve the condensation of 3,5-dichloro-1,2-diaminobenzene with a suitable four-carbon α,β-dicarbonyl or α-haloketone precursor, followed by bromination of the ethyl side chain.
Protocol 3.1.1: Hypothetical Synthesis of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline
Step 1: Synthesis of 3,5-dichloro-1,2-diaminobenzene. This intermediate can be prepared from the corresponding dinitroaniline precursor via reduction.
Step 2: Condensation to form 2-ethyl-3,5-dichloroquinoxaline. The diamine from Step 1 would be reacted with a 2-oxobutanal equivalent in a suitable solvent, often with acid catalysis, to form the quinoxaline ring.[2]
Step 3: Bromination of the ethyl side chain. The resulting 2-ethyl-3,5-dichloroquinoxaline could then be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to selectively brominate the benzylic position of the ethyl group.[6]
Reactivity
The reactivity of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline is dictated by its three distinct functional groups: the two chlorine atoms on the quinoxaline ring and the bromine atom on the ethyl side chain.
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Nucleophilic Aromatic Substitution (SNAr) at the Quinoxaline Core: The chlorine atoms on the electron-deficient quinoxaline ring are susceptible to nucleophilic aromatic substitution.[7] The C2 and C3 positions of the quinoxaline ring are activated towards nucleophilic attack. This allows for the introduction of a wide variety of substituents, such as amines, alkoxides, and thiols, providing a facile method for generating a library of derivatives.[7]
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Nucleophilic Substitution at the Bromoethyl Side Chain: The bromine atom on the ethyl group is a good leaving group and is prone to nucleophilic substitution (SN1 or SN2 type reactions). This allows for the introduction of various functional groups at this position.
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Cross-Coupling Reactions: While less reactive than their bromo- and iodo- counterparts, the chloro groups on the quinoxaline ring can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively.[8]
Experimental Workflow: Nucleophilic Substitution
The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction on the dichloroquinoxaline core.
Caption: Generalized workflow for nucleophilic substitution reactions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring and the protons of the 1-bromoethyl group. The aromatic region would likely display a complex splitting pattern due to the dichloro substitution. The 1-bromoethyl group would present as a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoxaline ring would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents. The carbons of the 1-bromoethyl group would appear in the aliphatic region, with the carbon bearing the bromine atom shifted downfield.[9]
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.[10] Common fragmentation pathways would likely involve the loss of a bromine radical (Br•), a chlorine radical (Cl•), or the entire bromoethyl side chain.
Potential Applications in Drug Discovery
The quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][3] The introduction of a bromoethyl group and dichloro substituents in 2-(1-Bromoethyl)-3,5-dichloroquinoxaline suggests several potential therapeutic applications.
-
Anticancer Agents: Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[2] The reactive sites on the title compound make it an attractive starting material for the synthesis of novel anticancer drug candidates.
-
Antimicrobial Agents: Quinoxalines have been reported to possess significant antibacterial and antifungal properties.[11][12] The title compound could serve as a scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Antiviral Agents: Certain quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV.[1]
The following diagram illustrates the central role of the quinoxaline scaffold in drug discovery.
Caption: Biological activities of the quinoxaline scaffold.
Conclusion
2-(1-Bromoethyl)-3,5-dichloroquinoxaline represents a versatile and promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct experimental data is currently scarce, this technical guide provides a solid foundation for future research by outlining its predicted physicochemical properties, plausible synthetic strategies, and likely reactivity. The rich history of the quinoxaline scaffold in medicinal chemistry strongly suggests that derivatives of this compound warrant further investigation for their potential therapeutic benefits. It is our hope that this guide will serve as a valuable resource and catalyst for the scientific community to unlock the full potential of this intriguing molecule.
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